Tenofovir hydrate Tenofovir hydrate Tenofovir hydrate is a hydrate that is the monohydrate form of anhydrous tenovir. It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. It contains a tenofovir (anhydrous).
Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine.
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
Brand Name: Vulcanchem
CAS No.: 206184-49-8
VCID: VC0003814
InChI: InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1
SMILES: CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O
Molecular Formula: C9H16N5O5P
Molecular Weight: 305.23 g/mol

Tenofovir hydrate

CAS No.: 206184-49-8

Cat. No.: VC0003814

Molecular Formula: C9H16N5O5P

Molecular Weight: 305.23 g/mol

* For research use only. Not for human or veterinary use.

Tenofovir hydrate - 206184-49-8

CAS No. 206184-49-8
Molecular Formula C9H16N5O5P
Molecular Weight 305.23 g/mol
IUPAC Name [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;hydrate
Standard InChI InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1
Standard InChI Key PINIEAOMWQJGBW-FYZOBXCZSA-N
Isomeric SMILES C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O
SMILES CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O
Canonical SMILES CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O
Melting Point 276 - 280 °C

Chemical Structure and Properties

The molecular formula of tenofovir hydrate is C9_9H14_{14}N5_5O4_4P·H2_2O, with a phosphonate group and adenine moiety critical for its antiviral activity. Key properties include:

PropertyValueSource
Molecular Weight305.23 g/mol
Solubility in Water~5 mg/mL
Parent Compound (CID)464205 (Tenofovir)
Hydration StateMonohydrate

The hydrate form stabilizes the crystal lattice through hydrogen bonding between water molecules and phosphonate groups, which impacts its dissolution profile and bioavailability .

Crystallography and Polymorphism

Tenofovir hydrate exhibits complex polymorphism, with eight distinct crystalline forms identified. A 2024 study using X-ray and electron diffraction revealed two monohydrates (α-TEN·H2_2O and β-TEN·H2_2O) and multiple hydrates (TEN·xH2_2O, x = 5.5–3) . Key findings include:

Structural Transitions During Dehydration

Dehydration of layered hydrates (e.g., TEN·5.5H2_2O) proceeds via single-crystal-to-single-crystal or powder transformations, culminating in the anhydrous form (TEN). The α-monohydrate (density: 1.444 g/cm³) transitions irreversibly to the denser β-monohydrate (1.532 g/cm³) under ambient conditions .

FormWater Content (x)Density (g/cm³)Stability
TEN·5.5H2_2O5.51.38Least stable
α-TEN·H2_2O1.01.444Metastable
β-TEN·H2_2O1.01.532Thermodynamically stable
Anhydrous TEN0.01.61High-temperature stable

Hydrogen Bonding Network

In β-TEN·H2_2O, water bridges phosphonate groups via O–H···O bonds (2.65–2.78 Å), while π···π stacking (3.4–3.6 Å) between adenine rings enhances lattice stability . Loss of water during dehydration alters these interactions, leading to conformational changes in the TEN zwitterion .

Pharmacokinetics and Bioavailability

Tenofovir hydrate’s low oral bioavailability (~25%–30%) has driven research into advanced delivery systems . Liposomal encapsulation improves gastrointestinal absorption and intracellular delivery:

FormulationEncapsulation Efficiency (%)Caco-2 Permeability (×10⁻⁶ cm/s)
Liposomal TEN68.5 ± 3.212.4 ± 1.8
Free TEN (control)N/A2.1 ± 0.4

Film hydration methods yield liposomes with 65,000 rpm ultracentrifugation achieving optimal drug loading .

Pharmacological Mechanisms and Efficacy

Tenofovir hydrate inhibits viral reverse transcriptase by competing with endogenous deoxyadenosine triphosphate. Dose-dependent efficacy is observed in HIV-1 inhibition:

Inoculum SizeEC50 (fmol/10⁶ cells)EC90 (fmol/10⁶ cells)
129267
540348
2077640
1004112,866

Higher inocula require significantly greater intracellular drug concentrations, underscoring the need for combination therapies .

Formulation Strategies and Innovations

To address solubility limitations, modified liposomes with long-circulating PEGylated lipids enhance reticuloendothelial system targeting. A 2017 study demonstrated:

  • Particle Size: 120–150 nm (dynamic light scattering)

  • Zeta Potential: −25 mV (enhanced mucosal adhesion)

  • Stability: >90% drug retention after 48 hours at 4°C .

Clinical Applications and Therapeutic Use

Tenofovir hydrate is indicated for:

  • HIV-1 Infection: Combined with emtricitabine in once-daily regimens.

  • Chronic Hepatitis B: 300 mg/day dosing reduces viral load by 4–5 log10 IU/mL .

Future Research Directions

  • Co-Crystallization: To enhance solubility without prodrug derivatization.

  • Electron Diffraction Mapping: Real-time analysis of dehydration-induced structural changes.

  • Targeted Liposomes: Functionalized with monoclonal antibodies for CNS penetration.

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